molecular formula C15H20O4 B14874527 (1aS,6R,6aR,7S,7aS)-7-(2-hydroxypropan-2-yl)-6,6a-dimethyl-5,6,7,7a-tetrahydro-1aH-naphtho[2,3-b]oxirene-2,4-dione

(1aS,6R,6aR,7S,7aS)-7-(2-hydroxypropan-2-yl)-6,6a-dimethyl-5,6,7,7a-tetrahydro-1aH-naphtho[2,3-b]oxirene-2,4-dione

Cat. No.: B14874527
M. Wt: 264.32 g/mol
InChI Key: GYTISTMGTHKMCE-RMHXPDDSSA-N
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Description

Isonardosinone is a sesquiterpene compound derived from the plant Nardostachys jatamansi, commonly known for its therapeutic properties. This compound is part of the nardosinone-type sesquiterpenes and has shown potential in various medicinal applications, particularly in the treatment of neuroinflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isonardosinone can be synthesized through the degradation of nardosinone under high temperatures and in simulated gastric fluids. The degradation process involves multiple chemical reactions, including peroxy ring-opening, keto-enol tautomerization, oxidation, isopropyl cleavage, and pinacol rearrangement .

Industrial Production Methods: The industrial production of isonardosinone typically involves the extraction of nardosinone from Nardostachys jatamansi using solvents like hexane and methanol. The extracted nardosinone is then subjected to specific reaction conditions to yield isonardosinone .

Chemical Reactions Analysis

Types of Reactions: Isonardosinone undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of functional groups to less oxidized states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures and pH levels to facilitate the desired transformations .

Major Products Formed: The major products formed from these reactions include various derivatives of isonardosinone, which may exhibit different biological activities. For example, the oxidation of isonardosinone can yield compounds with enhanced anti-inflammatory properties .

Scientific Research Applications

Mechanism of Action

Isonardosinone exerts its effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial in regulating inflammatory responses in the body. By inhibiting these pathways, isonardosinone reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 .

Comparison with Similar Compounds

    Nardosinone: Another sesquiterpene from Nardostachys jatamansi with similar therapeutic properties.

    Kanshone E: A sesquiterpene with anti-inflammatory effects.

    Kanshone B: Known for its neuroprotective properties.

Uniqueness of Isonardosinone: Isonardosinone is unique due to its specific inhibition of the NF-κB and MAPK pathways, making it particularly effective in treating neuroinflammatory conditions. Its distinct chemical structure also allows for the formation of various derivatives with potential therapeutic applications .

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1aS,6R,6aR,7S,7aS)-7-(2-hydroxypropan-2-yl)-6,6a-dimethyl-5,6,7,7a-tetrahydro-1aH-naphtho[2,3-b]oxirene-2,4-dione

InChI

InChI=1S/C15H20O4/c1-7-5-8(16)6-9-10(17)11-12(19-11)13(14(2,3)18)15(7,9)4/h6-7,11-13,18H,5H2,1-4H3/t7-,11-,12-,13+,15+/m1/s1

InChI Key

GYTISTMGTHKMCE-RMHXPDDSSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C=C2[C@]1([C@@H]([C@H]3[C@@H](C2=O)O3)C(C)(C)O)C

Canonical SMILES

CC1CC(=O)C=C2C1(C(C3C(C2=O)O3)C(C)(C)O)C

Origin of Product

United States

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